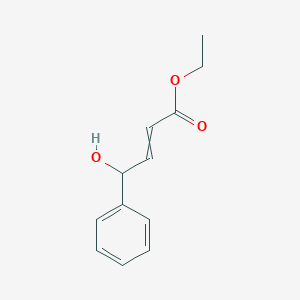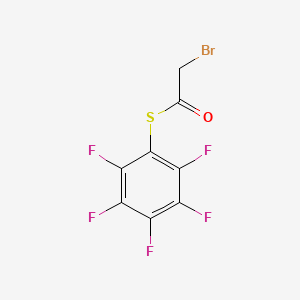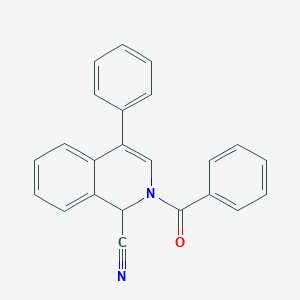![molecular formula C7H19NO3SSi B14255303 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 287184-57-0](/img/structure/B14255303.png)
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine: is an organosilicon compound that features both amine and silane functional groups. This compound is of significant interest due to its potential applications in various fields, including material science, chemistry, and biology. The presence of the trimethoxysilyl group allows for the formation of strong bonds with inorganic surfaces, making it useful in surface modification and adhesion promotion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of 2-mercaptoethylamine with trimethoxysilane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group. The general reaction scheme is as follows:
HS-CH2-CH2-NH2+(CH3O)3SiH→H2N-CH2-CH2-S-CH2-CH2-Si(OCH3)3
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as platinum or palladium can also enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the silane group, to form silanols.
Substitution: The methoxy groups on the silicon atom can be substituted with other alkoxy groups or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Silanols.
Substitution: Alkoxy or halogenated silanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine is used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of hybrid organic-inorganic materials.
Biology
In biological research, this compound is used for surface modification of biomaterials to improve biocompatibility and reduce biofouling. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Medicine
In medicine, the compound is investigated for its potential use in the development of new therapeutic agents and diagnostic tools. Its ability to modify surfaces makes it useful in the creation of medical implants and devices.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve adhesion and durability makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine involves the formation of strong covalent bonds between the silane group and inorganic surfaces. This interaction is facilitated by the hydrolysis of the methoxy groups to form silanols, which then condense with hydroxyl groups on the surface. The amine group can also interact with various substrates, enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethylsilyl)ethanol
- 2-(Tritylthio)ethanamine
Comparison
- 2-(Trimethylsilyl)ethanol : This compound lacks the thiol and amine groups, making it less versatile in terms of surface modification and biological applications.
- 2-(Tritylthio)ethanamine : While this compound contains a thiol group, it lacks the silane functionality, limiting its use in adhesion promotion and surface modification.
Conclusion
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique combination of functional groups allows for a wide range of applications, making it a valuable tool in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
287184-57-0 |
|---|---|
Molekularformel |
C7H19NO3SSi |
Molekulargewicht |
225.38 g/mol |
IUPAC-Name |
2-(2-trimethoxysilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H19NO3SSi/c1-9-13(10-2,11-3)7-6-12-5-4-8/h4-8H2,1-3H3 |
InChI-Schlüssel |
WOQNVKWPLQDKBF-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCSCCN)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)

![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)

![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)


![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
